molecular formula C37H38N2O4 B8318449 Methyl 1-(2-(benzyloxy)ethyl)-2-(2-(benzyloxy)pyridin-3-yl)-3-cyclohexyl-1H-indole-6-carboxylate

Methyl 1-(2-(benzyloxy)ethyl)-2-(2-(benzyloxy)pyridin-3-yl)-3-cyclohexyl-1H-indole-6-carboxylate

Cat. No.: B8318449
M. Wt: 574.7 g/mol
InChI Key: QESCQTRNDBLZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-(benzyloxy)ethyl)-2-(2-(benzyloxy)pyridin-3-yl)-3-cyclohexyl-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C37H38N2O4 and its molecular weight is 574.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C37H38N2O4

Molecular Weight

574.7 g/mol

IUPAC Name

methyl 3-cyclohexyl-1-(2-phenylmethoxyethyl)-2-(2-phenylmethoxypyridin-3-yl)indole-6-carboxylate

InChI

InChI=1S/C37H38N2O4/c1-41-37(40)30-19-20-31-33(24-30)39(22-23-42-25-27-12-5-2-6-13-27)35(34(31)29-16-9-4-10-17-29)32-18-11-21-38-36(32)43-26-28-14-7-3-8-15-28/h2-3,5-8,11-15,18-21,24,29H,4,9-10,16-17,22-23,25-26H2,1H3

InChI Key

QESCQTRNDBLZIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(N2CCOCC3=CC=CC=C3)C4=C(N=CC=C4)OCC5=CC=CC=C5)C6CCCCC6

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (14 mg of 60% dispersion in mineral oil, 0.354 mmol) in DMF (2 mL), methyl 2-(2-(benzyloxy)pyridin-3-yl)-3-cyclohexyl-1H-indole-6-carboxylate (130 mg, 0.295 mmol) was added and the reaction mixture was stirred at rt for 15 min. Benzyl 2-bromoethyl ether (0.052 mL, 0.325 mmol) was then added, and the reaction mixture was stirred at rt overnight before being quenched by the addition of water. The resultant mixture was extracted with ethyl acetate (2×20 mL) and the organic layers were combined, washed with 1N HCl solution, and then dried (MgSO4), filtered and concentrated under vacuum. The residue was then purified by Prep. reverse phase HPLC to give the title compound as light yellow solid (83.5 mg, 49% yield). MS m/z 575(MH+); 1H NMR (500 MHz, CDCl3) δ ppm 1.21–1.31 (m, 3 H) 1.69–1.90 (m, 7 H) 2.53 (m, 1 H) 3.65 (m, 1 H) 3.72 (m, 1 H) 3.92 (s, 3 H) 4.17 (m, 1 H) 4.27 (m, 1 H) 4.32 (s, 2 H) 5.21 (s, 2 H) 6.18 (t, J=6.87 Hz, 1 H) 7.07–7.12 (m, 2 H) 7.21–7.36 (m, 9 H) 7.41 (dd, J=6.71, 2.14 Hz, 1 H) 7.74 (dd, J=8.54, 1.22 Hz 1 H) 7.78 (m, J=8.55 Hz, 1 H) 8.12 (s, 1 H).
Name
Quantity
14 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.052 mL
Type
reactant
Reaction Step Two
Yield
49%

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